2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a thiadiazole ring, a fluorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the formation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and sulfanyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to specific biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzimidazole ring, known for their broad range of biological activities.
Imidazoles: Five-membered heterocyclic compounds with two nitrogen atoms, used in various therapeutic applications.
Thiadiazoles: Similar to the compound , these contain a thiadiazole ring and exhibit diverse chemical and biological properties.
Uniqueness
2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H21FN4OS2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C20H21FN4OS2/c1-12(2)14-8-6-7-13(3)18(14)23-17(26)11-27-20-25-24-19(28-20)22-16-10-5-4-9-15(16)21/h4-10,12H,11H2,1-3H3,(H,22,24)(H,23,26) |
InChI Key |
BCUHODXTBIOWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NN=C(S2)NC3=CC=CC=C3F |
Origin of Product |
United States |
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